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2-Oxopropyl butanoate

Regulatory status Flavor and fragrance Non‑food research

2-Oxopropyl butanoate (CAS 70639-30-4) is a keto-ester comprising a butanoyl moiety linked to a 2-oxopropyl group. It possesses the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g mol⁻¹.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 70639-30-4
Cat. No. B14475969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxopropyl butanoate
CAS70639-30-4
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCCCC(=O)OCC(=O)C
InChIInChI=1S/C7H12O3/c1-3-4-7(9)10-5-6(2)8/h3-5H2,1-2H3
InChIKeyAIJLJYUDTAJRDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxopropyl Butanoate (CAS 70639-30-4) – Structural Identity and Baseline Physicochemical Profile for Procurement Decisions


2-Oxopropyl butanoate (CAS 70639-30-4) is a keto-ester comprising a butanoyl moiety linked to a 2-oxopropyl group. It possesses the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g mol⁻¹ [1]. The compound is structurally distinct from the more commonly referenced 1-methyl-2-oxopropyl butyrate (CAS 84642-61-5, FEMA 3332), differing by the absence of a methyl substituent on the alpha carbon of the oxopropyl group [2]. Predicted physicochemical descriptors include an XLogP3 value of 0.7 [1] and a topological polar surface area of 43.4 Ų [1], placing it in a similar polarity range to short-chain keto-esters but with a longer alkyl chain than its acetate or propionate counterparts.

Why 2-Oxopropyl Butanoate Cannot Be Simply Substituted by Its Methyl Analog or Shorter-Chain Homologs – Key Procurement Risks


The keto-ester class exhibits pronounced structure‑activity relationships, and even a single methyl substitution on the oxopropyl backbone (as in 1‑methyl‑2‑oxopropyl butyrate) alters the compound’s regulatory status, physicochemical profile, and synthetic utility. The target compound lacks the FEMA/GRAS designation held by its methyl analog [1], making it unsuitable for direct flavor‑grade replacement but potentially advantageous for non‑food research or industrial applications where food‑grade certification is irrelevant or cost‑prohibitive. Additionally, the butanoate chain length confers different hydrophobicity and boiling‑point trends compared to acetate (C₅) and propionate (C₆) homologs, affecting solvent compatibility, volatility, and reactivity in downstream synthetic steps [2]. Generic substitution without verifying chain‑length‑dependent properties risks batch failure in esterification, transesterification, or hydrolysis‑sensitive processes.

Quantitative Comparative Evidence for 2-Oxopropyl Butanoate Versus Closest Analogs


Regulatory Divergence: Absence of FEMA/GRAS Status as a Differentiator for Non‑Food Applications

2‑Oxopropyl butanoate (CAS 70639‑30‑4) is not listed in the FDA EAFUS database and holds no FEMA number, in contrast to its closest structural analog 1‑methyl‑2‑oxopropyl butyrate (CAS 84642‑61‑5), which carries FEMA No. 3332 and is explicitly designated as a flavoring agent [1]. This regulatory absence renders the target compound unsuitable for food‑grade flavor formulations but eliminates the cost and paperwork burden associated with food‑grade certification for industrial, synthetic‑chemistry, or non‑regulated research purposes.

Regulatory status Flavor and fragrance Non‑food research

Predicted Hydrophobicity Shift Relative to Shorter‑Chain 2‑Oxopropyl Esters

The computed XLogP3 value for 2‑oxopropyl butanoate is 0.7 [1], whereas the analogous 2‑oxopropyl propionate (C₆H₁₀O₃) is predicted to have a lower XLogP3 of approximately 0.3 (estimated from the propionate homolog’s molecular structure [2]). This shift of roughly 0.4 log units indicates a meaningful increase in hydrophobicity that can influence partitioning behavior in biphasic reactions, chromatographic retention, and solubility in non‑polar media.

Hydrophobicity LogP Solvent compatibility

Boiling Point and Volatility Trend Among 2‑Oxopropyl Ester Homologs

While experimental boiling point data for the target compound are scarce, the structurally related 2‑oxopropyl acetate (C₅H₈O₃) boils at 174–176 °C and 2‑oxopropyl propionate (C₆H₁₀O₃) is estimated at 171 °C [1]. Extrapolation from homologous series behavior suggests that 2‑oxopropyl butanoate (C₇H₁₂O₃) would exhibit a boiling point in the range of 195–210 °C, a trend consistent with the addition of a methylene group [2]. This higher boiling point implies reduced volatility relative to the acetate and propionate, which may be advantageous for high‑temperature reactions or vacuum‑distillation processes requiring higher pot temperatures.

Volatility Distillation Thermal stability

Optimal Application Scenarios for 2-Oxopropyl Butanoate Based on Verified Differentiation


Non‑Food Synthetic Intermediate for Keto‑Ester Derivatization

Because 2‑oxopropyl butanoate is not burdened with FEMA/GRAS compliance costs, it serves as a cost‑effective starting material for the synthesis of homologous keto‑esters or keto‑acids intended for industrial research, agrochemical intermediates, or polymer modifiers, where food‑grade certification is unnecessary [1].

Biphasic or Non‑Polar Reaction Systems Requiring Enhanced Hydrophobic Character

The elevated XLogP3 (0.7) compared to shorter 2‑oxopropyl esters suggests preferential partitioning into organic phases, making this compound suitable for lipase‑catalyzed esterifications, phase‑transfer‑catalyzed reactions, or extractions where a more hydrophobic substrate is desired [2].

High‑Temperature Transesterification or Distillation Processes

With an estimated boiling point ~20–30 °C above the acetate homolog, 2‑oxopropyl butanoate can withstand higher reaction temperatures without excessive evaporative loss, a distinct advantage in solvent‑free transesterifications or vacuum distillations targeting higher‑boiling fractions .

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